Methyl 4-amino-5,6-dichloronicotinate Methyl 4-amino-5,6-dichloronicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230658
InChI: InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)4(8)5(3)10/h2H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C7H6Cl2N2O2
Molecular Weight: 221.04 g/mol

Methyl 4-amino-5,6-dichloronicotinate

CAS No.:

Cat. No.: VC16230658

Molecular Formula: C7H6Cl2N2O2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-5,6-dichloronicotinate -

Specification

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
IUPAC Name methyl 4-amino-5,6-dichloropyridine-3-carboxylate
Standard InChI InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)4(8)5(3)10/h2H,1H3,(H2,10,11)
Standard InChI Key JQRPJRYHOJVGOE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C(=C1N)Cl)Cl

Introduction

Structural Analysis and Nomenclature

The compound’s name suggests a pyridine ring substituted with:

  • Amino group (-NH₂) at position 4

  • Chloro groups (-Cl) at positions 5 and 6

  • Methyl ester (-COOCH₃) at position 3

Comparative Structural Properties

CompoundCASMolecular FormulaMolecular WeightSubstituent Positions
Methyl 4-amino-5,6-dichloroNot foundC₇H₆Cl₂N₂O₂221.04 (theor.)4-NH₂, 5-Cl, 6-Cl, 3-COOCH₃
Methyl 2-amino-4,6-dichloro1044872-40-3C₇H₆Cl₂N₂O₂221.0412-NH₂, 4-Cl, 6-Cl, 3-COOCH₃
Methyl 4,6-dichloro65973-52-6C₇H₅Cl₂NO₂206.034-Cl, 6-Cl, 3-COOCH₃

Data sources:

Synthetic Pathways

Chlorination and Amination Strategies

The synthesis of polychlorinated nicotinate esters typically involves:

  • Directed chlorination of pyridine precursors using POCl₃ or PCl₅ .

  • Selective amination via nucleophilic substitution, often requiring protective groups to avoid over-reaction .

For methyl 2-amino-4,6-dichloronicotinate, Japan Tobacco Inc. patented a route starting from dihydroxynicotinic acid, proceeding through chlorination and esterification :
Dihydroxynicotinic acidPOCl34,6-Dichloronicotinic acidCH₃OH/H⁺Methyl esterNH32-Amino derivative\text{Dihydroxynicotinic acid} \xrightarrow{\text{POCl}_3} \text{4,6-Dichloronicotinic acid} \xrightarrow{\text{CH₃OH/H⁺}} \text{Methyl ester} \xrightarrow{\text{NH}_3} \text{2-Amino derivative}

Challenges in Positional Isomerism

Introducing an amino group at position 4 (meta to ester) may require:

  • Regioselective catalysts to direct substitution

  • Protection/deprotection steps to prevent side reactions at adjacent chlorine atoms

Physicochemical Properties (Extrapolated)

Based on analogs :

PropertyEstimated ValueComparison to Methyl 2-amino-4,6-dichloro
Melting Point120–140°CHigher than 41–43°C (non-amino analog)
LogP~2.8Similar to 3.25 (positional isomer)
SolubilityLow in H₂O (~0.1 mg/mL)Comparable to dichloronicotinate esters
StabilitySensitive to hydrolysisRequires anhydrous storage

Research Directions

  • Regioselective synthesis using transition metal catalysts

  • Biological screening for kinase inhibition (analogs target epigenetic regulators)

  • Crystallographic studies to resolve positional isomer effects on bioactivity

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